molecular formula C24H25FN4O3 B2586188 N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 942012-63-7

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2586188
CAS No.: 942012-63-7
M. Wt: 436.487
InChI Key: GGGTXRGOFAMMGE-UHFFFAOYSA-N
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Description

The compound N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic organic molecule featuring a complex architecture. Key structural elements include:

  • A 4-fluorophenyl group attached to a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).
  • A 2-methylquinolin-4-yl moiety linked via an ethanediamide (oxalamide) bridge.
  • The ethanediamide linker (N-C-O-C-O-N) facilitates hydrogen bonding and influences solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-16-14-21(19-4-2-3-5-20(19)27-16)28-24(31)23(30)26-15-22(29-10-12-32-13-11-29)17-6-8-18(25)9-7-17/h2-9,14,22H,10-13,15H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGTXRGOFAMMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenyl ethylamine and 2-methylquinoline. These intermediates are then subjected to a series of reactions, including amide bond formation and nucleophilic substitution, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenyl-1-piperazinyl)ethyl]-N′-(4-fluorophenyl)ethanediamide (CAS 896347-31-2)
  • Structural Similarities : Shares the ethanediamide core and 4-fluorophenyl group.
  • Key Differences: Replaces the morpholine ring with a 4-phenylpiperazine group. Incorporates a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) group instead of 2-methylquinoline.
  • Piperazine vs. morpholine alters basicity and hydrogen-bonding capacity, affecting receptor binding .
Property Target Compound CAS 896347-31-2
Molecular Weight ~490.5 g/mol (estimated) 490.535 g/mol
Heterocycle Morpholine Piperazine
Aromatic Group 2-Methylquinoline 1,3-Benzodioxol-5-yl
Fluorophenyl Position 4-Fluorophenyl 4-Fluorophenyl

Morpholine-Containing Analogues

Cabamiquine (6-fluoro-2-{4-[(morpholin-4-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide)
  • Structural Similarities: Features a morpholine group and a quinoline scaffold.
  • Key Differences :
    • Replaces the ethanediamide linker with a carboxamide group.
    • Adds a pyrrolidinylethyl side chain and fluorophenyl-methyl substitution.
  • Implications: The carboxamide linker may reduce conformational flexibility compared to ethanediamide.

Piperidine/Piperazine-Based Compounds

W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide)
  • Structural Similarities : Contains a piperidine core and aromatic substituents.
  • Key Differences :
    • Uses a sulfonamide linker instead of ethanediamide.
    • Nitrophenyl and chlorophenyl groups confer distinct electronic properties.
  • Implications :
    • Sulfonamides are more acidic than ethanediamides, affecting solubility and metabolism .

Fentanyl Analogues (e.g., 4-Methoxybutyrylfentanyl)

  • Structural Similarities : Shares aryl-ethyl-heterocycle motifs common in opioid receptor ligands.
  • Key Differences :
    • Fentanyl derivatives utilize a 4-piperidinyl core, whereas the target compound uses morpholine .
    • The ethanediamide linker is absent in fentanyl analogues, which instead feature amide or carbamate linkages.
  • Implications :
    • Morpholine’s oxygen atom may reduce CNS penetration compared to piperidine-based opioids .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The 2-methylquinoline group in the target compound increases hydrophobicity compared to benzodioxole or piperazine-containing analogues .
  • Hydrogen Bonding : The ethanediamide linker provides two hydrogen-bond acceptors, enhancing interactions with polar residues in target proteins .

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